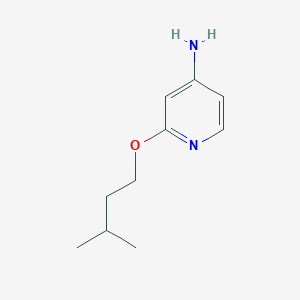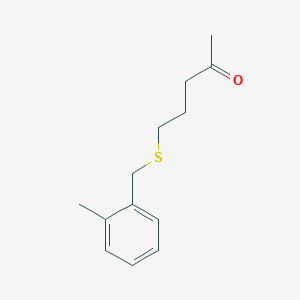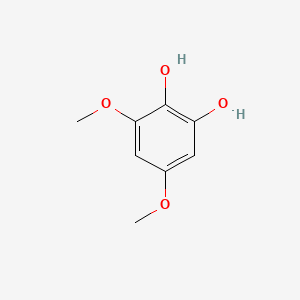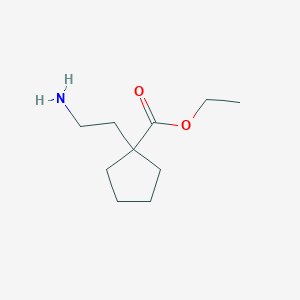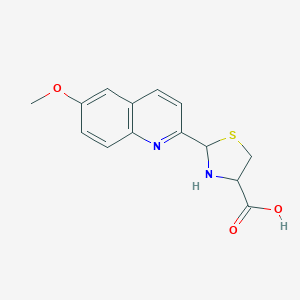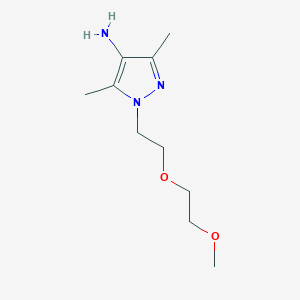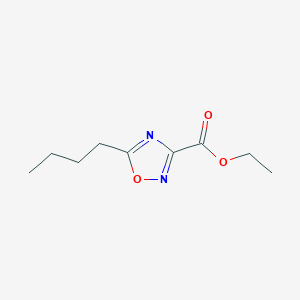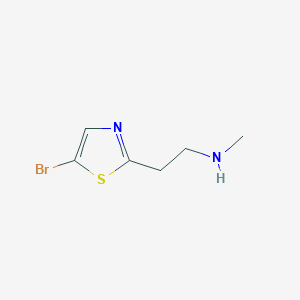![molecular formula C24H30N6O3S B13635845 [3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)
[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol is a complex organic compound with the molecular formula C24H30N6O3S and a molecular weight of 482.6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the methanesulfonyl group: The methanesulfonyl group is introduced through a sulfonation reaction.
Attachment of the piperazine ring: The piperazine ring is attached via a nucleophilic substitution reaction.
Final coupling and methanol addition: The final step involves coupling the intermediate compounds and adding the methanol group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of specialized equipment and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
{3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
{3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of {3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound shares some structural similarities with {3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol.
Uniqueness
The uniqueness of {3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C24H30N6O3S |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
[3-[[5-methyl-2-[3-(4-methylpiperazin-1-yl)-5-methylsulfonylanilino]pyrimidin-4-yl]amino]phenyl]methanol |
InChI |
InChI=1S/C24H30N6O3S/c1-17-15-25-24(28-23(17)26-19-6-4-5-18(11-19)16-31)27-20-12-21(14-22(13-20)34(3,32)33)30-9-7-29(2)8-10-30/h4-6,11-15,31H,7-10,16H2,1-3H3,(H2,25,26,27,28) |
InChIキー |
WKJVLTJTBZVAKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1NC2=CC=CC(=C2)CO)NC3=CC(=CC(=C3)S(=O)(=O)C)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


